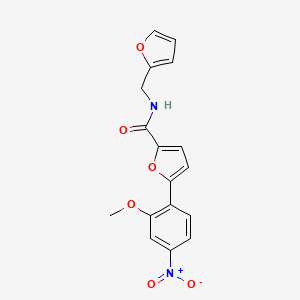
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide, also known as FANFT, is a synthetic organic compound that belongs to the class of aromatic nitro compounds. FANFT has been widely used in scientific research due to its unique chemical properties and potential biological applications.
Wirkmechanismus
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide works by forming covalent bonds with DNA, causing damage to the DNA structure. This damage can lead to mutations and cell death. This compound has been shown to be particularly effective in targeting cancer cells, which have a higher rate of DNA replication and are therefore more susceptible to DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, but it can also cause toxicity in normal cells. This compound has also been shown to have immunomodulatory effects, which could be useful in the development of new drugs for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide is its ability to selectively target cancer cells, making it a potentially useful tool in cancer research. However, this compound can also cause toxicity in normal cells, which limits its use in some experiments. This compound is also a highly reactive compound, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are many potential future directions for the use of N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. This compound could also be used in the development of new diagnostic tools for the detection of DNA damage. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in the context of its potential use as a therapeutic agent.
Synthesemethoden
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of furfural with nitroaniline followed by the reaction with furfurylamine. The final product is obtained through the reaction of the intermediate product with acetic anhydride. The synthesis method of this compound has been well-established and widely used in laboratories.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide has been extensively used in scientific research as a reagent for the detection of DNA damage caused by environmental mutagens. This compound can be used as a probe to detect the formation of DNA adducts, which are formed when mutagens react with DNA. This compound has also been used in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-23-16-9-11(19(21)22)4-5-13(16)14-6-7-15(25-14)17(20)18-10-12-3-2-8-24-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBKVGTSQOFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B5009817.png)
![N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5009820.png)
![N-isopropyl-1'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5009827.png)
![N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5009838.png)

![S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B5009847.png)
![N-dibenzo[b,d]furan-2-yl-2-methylpropanamide](/img/structure/B5009867.png)
![1-[4-(hexyloxy)phenyl]-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B5009874.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)propanamide](/img/structure/B5009875.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009891.png)
![10-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B5009899.png)
![isopropyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5009903.png)